molecular formula C10H6F3NO B8773588 5-Trifluoromethyl-1H-indole-7-carbaldehyde

5-Trifluoromethyl-1H-indole-7-carbaldehyde

Cat. No.: B8773588
M. Wt: 213.16 g/mol
InChI Key: LCDNKVXVOOQAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Trifluoromethyl-1H-indole-7-carbaldehyde: is an organic compound that belongs to the indole family, characterized by the presence of a trifluoromethyl group at the 5-position and an aldehyde group at the 7-position of the indole ring. Indole derivatives are widely recognized for their biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-Trifluoromethyl-1H-indole-7-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: 5-(trifluoromethyl)-1H-indole-7-carboxylic acid.

    Reduction: 5-(trifluoromethyl)-1H-indole-7-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Trifluoromethyl-1H-indole-7-carbaldehyde is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study the effects of trifluoromethyl and aldehyde groups on biological systems. It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Medicine: The compound is investigated for its potential use in drug discovery and development.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and materials with enhanced properties such as increased stability and lipophilicity .

Mechanism of Action

The mechanism of action of 5-Trifluoromethyl-1H-indole-7-carbaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity .

Comparison with Similar Compounds

  • 5-(trifluoromethyl)-2-formylphenylboronic acid
  • 5-(trifluoromethyl)quinolin-8-ylboronic acid
  • N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Comparison: 5-Trifluoromethyl-1H-indole-7-carbaldehyde is unique due to the presence of both the trifluoromethyl and aldehyde groups on the indole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H6F3NO

Molecular Weight

213.16 g/mol

IUPAC Name

5-(trifluoromethyl)-1H-indole-7-carbaldehyde

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-6-1-2-14-9(6)7(4-8)5-15/h1-5,14H

InChI Key

LCDNKVXVOOQAEH-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C=C(C=C21)C(F)(F)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a −78° C. solution of 7-bromo-5-(trifluoromethyl)-1H-indole (8.77 g, 33.2 mmol) in tetrahydrofuran (200 mL), n-BuLi (1.6 M in hexanes, 72.7 mL, 116 mmol) was added slowly. The reaction was warmed to 0° C. and stirred for 15 min. The reaction was recooled to −78° C., treated with dimethylformamide (12.9 mL, 166 mmol), warmed to ambient temperature, and stirred for 30 min. The reaction was quenched by slow addition of 1N hydrochloric acid (50 mL) and was then extracted with ethyl acetate (2×40 mL). The organic layers were dried (magnesium sulfate) and evaporated. The residue was purified by chromatography on silica gel with 15% ethyl acetate/hexanes. The product 5-(trifluoromethyl)-1H-indole-7-carbaldehyde (5.95 g, 27.9 mmol, 84% yield) was obtained as an orange solid. 1H-NMR (CDCl3, 400 MHz) δ 10.28 (bs, 1H), 10.16 (s, 1H), 8.20 (d, J=0.6 Hz, 1H), 7.90 (d, J=0.6 Hz), 7.45 (dd, J=3.2, 2.5 Hz, 1H), 6.72 (dd, J=3.2, 2.4 Hz, 1H).
Quantity
8.77 g
Type
reactant
Reaction Step One
Quantity
72.7 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12.9 mL
Type
reactant
Reaction Step Two

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